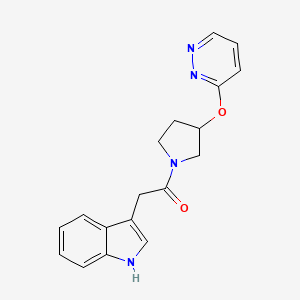
2-(1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features an indole moiety linked to a pyridazine-derived pyrrolidine, which is thought to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including those similar to our compound. For instance, pyridine compounds have shown significant antimicrobial and antiviral activities. The minimum inhibitory concentrations (MICs) for various bacterial strains have been reported, indicating that compounds with similar structural motifs can effectively combat pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Pyridine derivatives | 0.5 - 64 | E. coli, S. aureus |
Antitumor Activity
Indolin derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with indole or pyrrolidine groups exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that similar indolin derivatives had IC50 values in the low micromolar range against prostate cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing indole and pyridine moieties have also been explored. In vitro studies showed that certain derivatives inhibited COX-2 activity effectively, suggesting a potential for treating inflammatory diseases .
| Compound | IC50 (μmol) | Target Enzyme |
|---|---|---|
| Indole derivative | 0.04 ± 0.01 | COX-2 |
| Celecoxib (standard) | 0.04 ± 0.01 | COX-2 |
Case Studies
Case Study 1: Anticancer Efficacy
A study involving the synthesis of various indolin derivatives demonstrated their effectiveness against multiple cancer cell lines, particularly noting the enhanced activity of compounds incorporating both indole and pyrrolidine structures . The dual-action mechanism of these compounds suggests they may inhibit tumor growth while also promoting apoptosis in cancer cells.
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial activity, derivatives with similar structural features to our compound were tested against a panel of bacterial strains. The findings revealed promising results, with several compounds exhibiting potent antibacterial effects comparable to established antibiotics .
属性
IUPAC Name |
2-(1H-indol-3-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(10-13-11-19-16-5-2-1-4-15(13)16)22-9-7-14(12-22)24-17-6-3-8-20-21-17/h1-6,8,11,14,19H,7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHPCYRTZDZBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














